molecular formula C10H15N3O2 B2749872 2-[3-(Dimethylamino)phenoxy]acetohydrazide CAS No. 1024213-50-0

2-[3-(Dimethylamino)phenoxy]acetohydrazide

Cat. No.: B2749872
CAS No.: 1024213-50-0
M. Wt: 209.249
InChI Key: QKHVJSYEVUWFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)phenoxy]acetohydrazide is a biochemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O2/c1-13(2)8-4-3-5-9(6-8)15-7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound this compound has a molecular weight of 209.25 . It should be stored at 0 - 8 C .

Scientific Research Applications

Nonlinear Optical Properties

  • Synthesis and Optical Applications : A study explored the synthesis of hydrazones, including compounds similar to 2-[3-(Dimethylamino)phenoxy]acetohydrazide, to investigate their nonlinear optical properties. The research focused on their potential as materials for optical device applications, such as optical limiters and switches, due to their effective third-order nonlinear optical properties and optical power limiting behavior at certain wavelengths (Naseema et al., 2010).

Antimicrobial and Antioxidant Activities

  • Phthalocyanine Derivatives : Novel phthalocyanine derivatives, synthesized using a compound similar to this compound, showed promising antimicrobial activities against Gram-positive bacteria and demonstrated significant antioxidant activities. The study highlights the potential of these derivatives in biomedical applications (Farajzadeh et al., 2019).

Catalytic and Biological Activities

  • Catalysis and Biological Evaluation : A comprehensive study focused on the synthesis, characterization, and evaluation of a crystal compound related to this compound for its in vitro antidiabetic and antioxidant activities. The research also included molecular docking studies to assess the compound's potential anti-diabetic activity via enzyme inhibition, indicating its significance in pharmaceutical research (Karrouchi et al., 2020).

Synthesis and Characterization

  • Microwave-Assisted Synthesis : Microwave irradiation was utilized for the efficient synthesis of pyrazole derivatives containing N, N-dimethylaniline, showcasing the versatility of compounds similar to this compound in generating novel chemical structures with potential antibacterial and antifungal properties (Swarnkar et al., 2014).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(2)8-4-3-5-9(6-8)15-7-10(14)12-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHVJSYEVUWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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